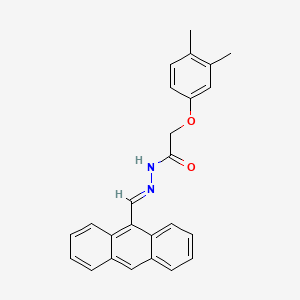
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Übersicht
Beschreibung
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as BDP-30, is a novel small molecule that has gained significant interest in the scientific community due to its potential use in cancer treatment. In
Wirkmechanismus
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a potent inhibitor of tubulin polymerization, which is a critical process for cell division. It binds to the colchicine binding site of tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. This compound also inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in tumor angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments, including its potent anti-cancer activity, low toxicity in normal cells, and ability to inhibit both tubulin polymerization and VEGFR2 activity. However, this compound is a relatively new compound, and its mechanism of action and efficacy in different cancer types are still being studied. In addition, the synthesis of this compound is complex and may limit its availability for research purposes.
Zukünftige Richtungen
For research on 3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile include the optimization of its synthesis method, the evaluation of its efficacy in different cancer types, the investigation of its mechanism of action, and the development of this compound-based combination therapies. This compound may also have potential applications in other diseases, such as neurodegenerative disorders, where tubulin polymerization plays a critical role.
Wissenschaftliche Forschungsanwendungen
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of cancer cells in animal models. This compound is believed to exert its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
Eigenschaften
IUPAC Name |
(Z)-3-(2-butoxy-3,5-diiodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19I2N3O/c1-3-4-7-27-20-14(10-16(22)11-17(20)23)9-15(12-24)21-25-18-6-5-13(2)8-19(18)26-21/h5-6,8-11H,3-4,7H2,1-2H3,(H,25,26)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJWJLZQCIPKFG-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1I)I)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1I)I)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19I2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3860374.png)
![N-[4-(5-methoxypyridin-3-yl)phenyl]acetamide](/img/structure/B3860382.png)
![N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3860390.png)


![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B3860419.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3860429.png)

![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3860440.png)


![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B3860473.png)
![1-benzothiophene-2,3-dione 2-[(4-nitrophenyl)hydrazone]](/img/structure/B3860478.png)
![2-[2-(2-fluorobenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B3860485.png)
